molecular formula C21H22ClN5O2 B3014016 3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440331-42-0

3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B3014016
CAS No.: 440331-42-0
M. Wt: 411.89
InChI Key: YLZKPSHEKDRPRM-UHFFFAOYSA-N
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Description

3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of derivatives closely related to the specified compound, involving 1,2,4-triazole and benzotriazin-4(3H)-one structures, has been shown to possess antimicrobial activities. For instance, novel triazole derivatives exhibited moderate to good antimicrobial effects against various microorganisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Bektaş et al., 2010).

Antitumor Activity

Research on 1,2,4-triazine derivatives, which share a structural motif with the compound , has shown promising antiproliferative effects against breast cancer cells. These findings suggest the potential of such derivatives in cancer therapy, particularly for compounds that incorporate piperazine and chlorophenyl groups, indicating a broad scope for the investigation of similar compounds in oncological research (Yurttaş et al., 2014).

Pharmacological Profile Similar to Trazodone

Compounds synthesized as 1- and 2-[3-[4-(X)-1-piperazinyl]-propyl]benzotriazoles have been evaluated for their trazodone-like pharmacological profiles, including antiserotonergic, antiadrenergic, and antihistaminic activities. This suggests that the structural features of the compound in focus could be explored for their potential in psychiatric and neurological disorders (Caliendo et al., 1993).

Anticoccidial Activity

Derivatives structurally similar to the specified compound have been synthesized and evaluated for their anticoccidial activity. This highlights the potential agricultural applications of such compounds in preventing and treating coccidiosis in poultry (Shibamoto & Nishimura, 1986).

Future Directions

The future research directions for this compound would depend on its biological or pharmacological activity. Given the presence of a piperazine ring, which is common in many pharmaceuticals, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c22-16-5-3-6-17(15-16)25-11-13-26(14-12-25)20(28)9-4-10-27-21(29)18-7-1-2-8-19(18)23-24-27/h1-3,5-8,15H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZKPSHEKDRPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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